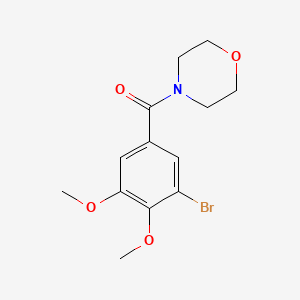

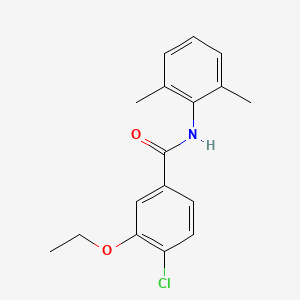

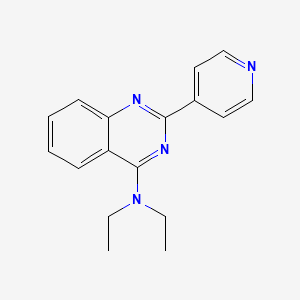

![molecular formula C13H11Cl2NO2 B5784256 1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)

1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone, commonly known as diclazuril, is a chemical compound that belongs to the family of pyridinones. It is a white crystalline powder that is soluble in water and ethanol. Diclazuril is widely used in veterinary medicine as an antiprotozoal agent, particularly for the treatment of coccidiosis in poultry and rabbits.

Mechanism of Action

The exact mechanism of action of diclazuril is not fully understood. However, it is believed to interfere with the energy metabolism of the parasite by inhibiting the mitochondrial respiratory chain. This leads to a decrease in ATP production, which ultimately results in the death of the parasite.

Biochemical and Physiological Effects:

Diclazuril has been shown to have low toxicity and is well-tolerated by animals. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 2-4 hours after oral administration. Diclazuril is metabolized in the liver and excreted in the urine and feces.

Advantages and Limitations for Lab Experiments

One of the main advantages of diclazuril is its high efficacy against coccidia, with minimal side effects. It is also easy to administer orally, making it a convenient treatment option. However, there are some limitations associated with the use of diclazuril in lab experiments. For example, it may not be effective against all species of coccidia, and resistance can develop over time. In addition, there may be differences in susceptibility among different strains of coccidia.

Future Directions

There are several areas of future research that could be explored with regards to diclazuril. One potential direction is the development of new formulations or delivery methods to improve its efficacy and reduce the risk of resistance. Another area of interest is the investigation of its potential use in other animal species, such as pigs and cattle. Finally, further studies could be conducted to elucidate the exact mechanism of action of diclazuril and to identify potential targets for drug development.

Synthesis Methods

Diclazuril can be synthesized by reacting 2,4-dichlorophenol with ethylene oxide in the presence of a base to form 2-(2,4-dichlorophenoxy)ethanol. The latter is then treated with acetic anhydride and pyridine to form diclazuril. The overall reaction can be represented as follows:

2,4-dichlorophenol + ethylene oxide + base → 2-(2,4-dichlorophenoxy)ethanol

2-(2,4-dichlorophenoxy)ethanol + acetic anhydride + pyridine → diclazuril

Scientific Research Applications

Diclazuril has been extensively studied for its antiprotozoal activity against various species of coccidia, including Eimeria spp. in poultry and rabbits. It has also been shown to be effective against other protozoan parasites such as Toxoplasma gondii and Cryptosporidium parvum. In addition, diclazuril has been investigated for its potential use in aquaculture as a treatment for fish parasites.

properties

IUPAC Name |

1-[2-(2,4-dichlorophenoxy)ethyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c14-10-4-5-12(11(15)9-10)18-8-7-16-6-2-1-3-13(16)17/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQWXVBBLRGPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCOC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2,4-dichlorophenoxy)ethyl]pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

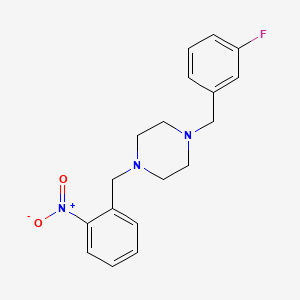

![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)

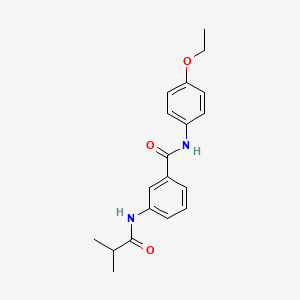

![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)

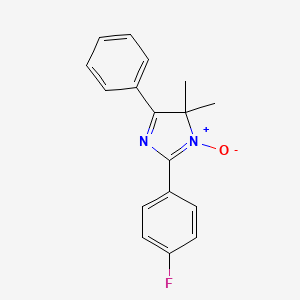

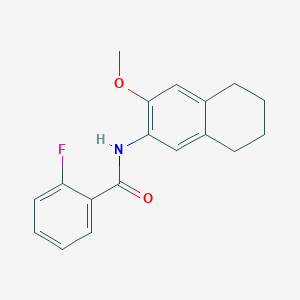

![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)

![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)